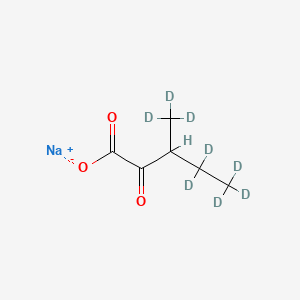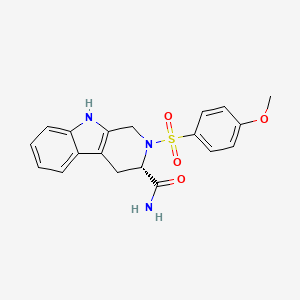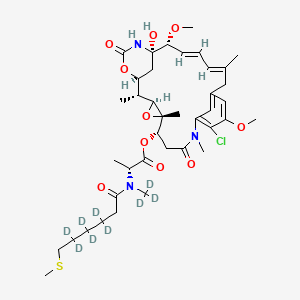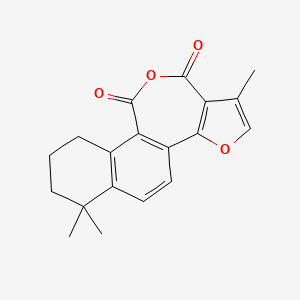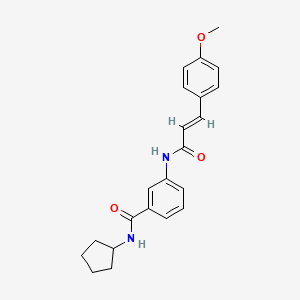
TGFbeta1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TGFbeta1-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-beta1) signaling pathway. TGF-beta1 is a multifunctional cytokine that plays a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of TGF-beta1 signaling is implicated in various diseases, including cancer, fibrosis, and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TGFbeta1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the core scaffold of the molecule.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification. The use of high-throughput screening and process optimization ensures the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
TGFbeta1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents used for functional group replacement.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
TGFbeta1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of TGF-beta1 in tumor progression and metastasis.
Fibrosis Studies: this compound is employed to investigate the mechanisms of fibrosis in various tissues, including the liver, lungs, and kidneys.
Inflammatory Conditions: The compound is used to explore the role of TGF-beta1 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
TGFbeta1-IN-1 exerts its effects by inhibiting the TGF-beta1 signaling pathway. The compound binds to the TGF-beta1 receptor, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition disrupts the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can modulate non-Smad pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
SB431542: Another TGF-beta1 inhibitor that targets the TGF-beta receptor kinase domain.
LY364947: A selective inhibitor of TGF-beta receptor type I kinase.
Galunisertib (LY2157299): An oral small molecule inhibitor of TGF-beta receptor type I kinase.
Uniqueness
TGFbeta1-IN-1 is unique due to its high specificity for TGF-beta1 signaling and its ability to inhibit both Smad-dependent and non-Smad pathways. This dual inhibition makes it a valuable tool for studying the complex roles of TGF-beta1 in various biological processes and diseases .
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-cyclopentyl-3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-27-20-12-9-16(10-13-20)11-14-21(25)23-19-8-4-5-17(15-19)22(26)24-18-6-2-3-7-18/h4-5,8-15,18H,2-3,6-7H2,1H3,(H,23,25)(H,24,26)/b14-11+ |
Clé InChI |
TZERIKHLXBOLFD-SDNWHVSQSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
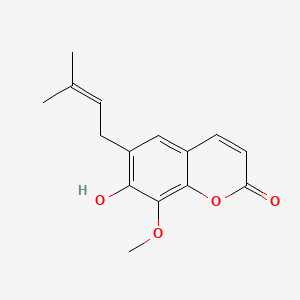

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
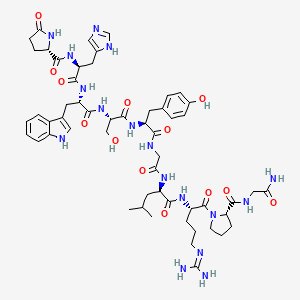
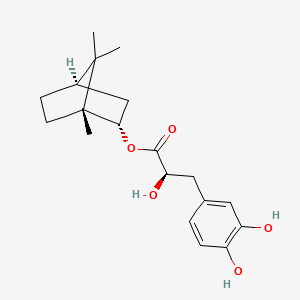
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
